molecular formula C21H27N3O2 B2425028 N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 953969-05-6

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2425028
CAS No.: 953969-05-6
M. Wt: 353.466
InChI Key: QQDZSQBNODIYIB-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound designed for research and development purposes. This molecule features a piperidine core, a common structural motif in pharmaceuticals, which is substituted with a pyridinylmethyl group and an acetamide linker connected to a p-tolyloxy aromatic system. Compounds with piperidine scaffolds and similar acetamide functionalities are of significant interest in medicinal chemistry and are frequently investigated as potential inhibitors or modulators of biological targets . For instance, structurally related 2-(piperidin-4-yl)acetamides have been reported as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in inflammatory processes . Furthermore, piperidine-based frameworks are actively explored in drug discovery for their potential interactions with various enzymes and receptors . Researchers may find this chemical valuable as a building block or intermediate in the synthesis of more complex molecules, or as a candidate for high-throughput screening campaigns to identify new bioactive agents. Its structure suggests potential for probing neurological or metabolic pathways, though its specific mechanism of action and full research applications are yet to be characterized. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-2-4-20(5-3-17)26-16-21(25)23-14-18-8-12-24(13-9-18)15-19-6-10-22-11-7-19/h2-7,10-11,18H,8-9,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDZSQBNODIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Introduction of the Tolyl Group: The tolyloxy group is attached through an etherification reaction, where a tolyl derivative reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide has been investigated for its potential role in drug development. Its unique structural features may allow it to interact with various biological targets, making it a candidate for novel therapeutic agents.

Biological Studies

The compound has shown promise in studying biological pathways and mechanisms. It may serve as a ligand in biochemical assays, providing insights into receptor interactions and signaling pathways. The mechanism of action likely involves modulation of receptor activity, which can be crucial for understanding disease processes.

Neuropharmacology

Research indicates that this compound could be significant in neuropharmacological studies, particularly concerning neurological disorders. Its ability to influence neurotransmitter systems positions it as a potential agent for treating conditions such as anxiety or depression.

This compound exhibits various biological activities that are being explored:

  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. This is particularly relevant for cancers with poor prognoses where conventional therapies are less effective.
  • Antimicrobial Activity : The compound's structure may contribute to antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Neuropharmacological Investigations

A study evaluated the effects of similar compounds on muscarinic receptors, revealing their potential as allosteric modulators. These findings suggest that this compound could enhance the efficacy of endogenous neurotransmitters like acetylcholine .

Cytotoxicity Assessments

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, indicating their potential as anticancer agents. The combination of these compounds with traditional chemotherapeutics has shown synergistic effects, enhancing overall efficacy against resistant cancer types .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of new drugs targeting specific biological pathways
Biological StudiesInvestigation into receptor interactions and signaling pathways
NeuropharmacologyPotential treatment options for neurological disorders
Anticancer ResearchCytotoxic effects observed in various cancer cell lines
Antimicrobial ActivityExploration of potential antibiotic properties

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide
  • N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(methoxy)acetamide

Uniqueness

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is unique due to the presence of the tolyloxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound classified as an acetamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H25N3O\text{C}_{19}\text{H}_{25}\text{N}_{3}\text{O}

Synthesis Methods:
The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Pyridine Ring: A nucleophilic substitution reaction introduces the pyridine moiety to the piperidine intermediate.
  • Introduction of the Tolyl Group: The tolyloxy group is added via etherification reactions with a tolyl derivative reacting with the acetamide intermediate.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The compound may act as a ligand, influencing signaling pathways related to neurotransmitter systems and potentially exhibiting neuroprotective effects.

Pharmacological Effects

Research indicates that derivatives similar to this compound display significant pharmacological activities, such as:

  • Serotonin Reuptake Inhibition: Compounds with similar structures have shown potent inhibition of serotonin reuptake, which is crucial for antidepressant effects .
  • Anticancer Activity: Preliminary studies suggest that modifications in similar compounds can lead to enhanced cytotoxicity against cancer cell lines. For instance, structure-activity relationship (SAR) analyses indicate that specific substitutions can significantly improve anticancer efficacy .

Neuropharmacological Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit robust activity against serotonin transporters. For example, a study on 1-(4-(piperazin-1-yl)phenyl)pyridin derivatives revealed that certain compounds could effectively reduce immobility times in forced swimming tests in rats, suggesting antidepressant-like properties .

Anticancer Research

A recent investigation into thiazole-bearing compounds highlighted the importance of structural modifications for enhancing anticancer properties. Compounds exhibiting similar frameworks were tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity. These findings underscore the potential of this compound as a lead compound for further development in oncology .

Data Summary

Activity Effect Reference
Serotonin Reuptake InhibitionPotent inhibition observed
Anticancer ActivitySignificant cytotoxicity in cell lines
Neuroprotective EffectsPotential modulation of neurotransmitter systems

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Alkylation of piperidin-4-ylmethanol with 4-(chloromethyl)pyridine to introduce the pyridinylmethyl moiety.
  • Step 2: Coupling the intermediate with 2-(p-tolyloxy)acetic acid via an amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Step 3: Purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/petroleum ether) and characterization by 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity) .

Key Considerations:

  • Monitor reaction progress using TLC.
  • Optimize stoichiometry to minimize byproducts (e.g., over-alkylation).

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Compare 1H^1H-NMR chemical shifts (e.g., acetamide NH at δ 8.2–8.5 ppm; pyridinyl protons at δ 8.3–8.6 ppm) with computational predictions (e.g., ACD/Labs or ChemDraw).
    • Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]+^+) via HRMS .
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm); retention time consistency confirms purity .
    • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Advanced: What strategies improve synthetic yield in multi-step protocols for this compound?

Methodological Answer:

  • Reaction Optimization:
    • Use anhydrous solvents (e.g., DMF or CH2 _2Cl2_2) and inert atmospheres to prevent hydrolysis of intermediates.
    • Catalyze amide coupling with DMAP to accelerate reaction rates .
  • Purification Tactics:
    • Employ flash chromatography with optimized solvent polarity (e.g., 3:1 to 1:1 ethyl acetate/hexane).
    • Utilize recrystallization from ethanol/water mixtures to remove polar impurities .
  • Yield Enhancement:
    • Stepwise quenching and extraction (e.g., NaHCO3 _3 wash to remove unreacted acid) .

Documented Challenges:

  • Steric hindrance during piperidine alkylation may require elevated temperatures (60–80°C) .

Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Hepatic Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) .
    • Plasma Protein Binding: Use equilibrium dialysis to determine free fraction (e.g., >90% binding suggests limited bioavailability) .
  • In Vivo Studies:
    • Administer intravenously/orally to rodents; collect plasma samples for AUC and clearance calculations .

Data Interpretation:

  • Low metabolic stability (t1/2_{1/2} < 30 min) may necessitate structural modifications (e.g., fluorination of labile sites) .

Advanced: What computational approaches identify potential biological targets for this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Glide to screen against target libraries (e.g., GPCRs, kinases). Prioritize targets with docking scores ≤ -8.0 kcal/mol .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability (RMSD ≤ 2.0 Å) .
  • Pharmacophore Modeling:
    • Align with known active ligands (e.g., acetylcholine esterase inhibitors) using MOE or Phase .

Case Study:

  • Similar acetamides show affinity for σ-1 receptors (Ki_i < 100 nM) via hydrophobic interactions with piperidine/pyridine motifs .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values across assays)?

Methodological Answer:

  • Systematic Troubleshooting:
    • Assay Conditions: Standardize pH, temperature, and incubation times. For example, discrepancies in enzyme inhibition may arise from varying ATP concentrations in kinase assays .
    • Cell Line Validation: Confirm receptor expression levels (e.g., qPCR for GPCRs) to rule out variability .
  • Orthogonal Validation:
    • Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .
    • Compare results across labs with shared positive controls (e.g., reference inhibitors) .

Example Resolution:

  • Contradictory σ-1 receptor binding data may arise from differences in radioligand purity (e.g., 3H^3H-pentazocine vs. 3H^3H-DTG) .

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